2-Cyano-N,N-dimethylacetamide
Overview
Description
2-Cyano-N,N-dimethylacetamide is a chemical compound with the CAS Number: 7391-40-4 and a molecular weight of 112.13 . It is used as an important intermediate in the synthesis of the herbicide nicosulfuron .
Molecular Structure Analysis
The InChI code for 2-Cyano-N,N-dimethylacetamide is 1S/C5H8N2O/c1-7(2)5(8)3-4-6/h3H2,1-2H3 . In the crystal structure of the compound, molecules are linked by weak C-H⋯O hydrogen bonds, forming a three-dimensional network .Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyano-N,N-dimethylacetamide are not detailed in the available resources, it is known to be an important intermediate in the synthesis of certain herbicides .Physical And Chemical Properties Analysis
2-Cyano-N,N-dimethylacetamide is a solid at room temperature. It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Catalysis
2-Cyano-N,N-dimethylacetamide has been utilized in the synthesis of various organic compounds. It serves as a reagent in the preparation of N-substituted 4,6-dimethyl-3-cyano-2-pyridones under microwave irradiation, offering a rapid and high-yield method for producing these compounds without solvent (Mijin & Marinković, 2006)[https://consensus.app/papers/synthesis-n‐substituted-mijin/ca9d3314f7ad52b48998470c49f22008/?utm_source=chatgpt]. Additionally, it has been used in the synthesis of cyanoximes and their bivalent palladium and platinum complexes, demonstrating significant biological activity (Eddings et al., 2004)[https://consensus.app/papers/first-bivalent-palladium-platinum-cyanoximates-eddings/138006888de05bf792fd86d96cba2fd3/?utm_source=chatgpt]. Moreover, it plays a role in the synthesis of pyrimidine derivatives, showing potential antitumor activity (Fahim et al., 2019)[https://consensus.app/papers/synthesis-antitumor-activity-docking-study-novel-fahim/caecf8afd60b5513a9b300bf407e60e4/?utm_source=chatgpt].
Material Science and Electrochemistry
In material science, 2-Cyano-N,N-dimethylacetamide has been investigated for its ability to improve the properties of materials. For instance, it has been used as a film-forming additive to enhance the cyclic stability of high-voltage lithium-rich cathodes at both room and elevated temperatures (Tu et al., 2016)[https://consensus.app/papers/dimethylacetamide-filmforming-improving-stability-tu/b04261fb85ac5109bdfc163128b146ee/?utm_source=chatgpt]. This additive effectively suppresses the decomposition of electrolytes and the degradation of cathode materials, leading to improved battery performance.
Photocatalysis and CO2 Reduction
Furthermore, 2-Cyano-N,N-dimethylacetamide has been explored in the field of photocatalysis, particularly in the photocatalytic reduction of CO2. It serves as an alternative solvent system that demonstrates catalytic activities in the presence of specific catalysts and photosensitizers, leading to the production of carbon monoxide and formate without the evolution of hydrogen from water reduction (Kuramochi et al., 2014)[https://consensus.app/papers/reduction-nndimethylacetamidewater-solvent-system-kuramochi/d894eba2933358beb72d4dad6fac35c9/?utm_source=chatgpt].
Safety And Hazards
properties
IUPAC Name |
2-cyano-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7(2)5(8)3-4-6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATJPVGBSAQWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290832 | |
Record name | 2-Cyano-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N,N-dimethylacetamide | |
CAS RN |
7391-40-4 | |
Record name | 7391-40-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyano-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-N,N-dimethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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